molecular formula C22H21N5O2 B11153773 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11153773
M. Wt: 387.4 g/mol
InChI Key: DVCXFMHFACZPNM-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that combines an indole structure with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 5-methoxy-1H-indole-3-yl-ethylamine. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling with Pyrimidine: The indole derivative is then coupled with a pyrimidine derivative. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Benzamide: The final step involves the formation of the benzamide structure. This can be achieved by reacting the intermediate product with 3-aminobenzamide under appropriate conditions, such as heating in a solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to serotonin.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to mimic the structure of neurotransmitters like serotonin, enabling it to bind to serotonin receptors and modulate their activity. This can lead to changes in signal transduction pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Tryptamine: A monoamine alkaloid that serves as a backbone for many biologically active compounds.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of an indole structure with a pyrimidine moiety, which is not commonly found in other similar compounds. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to diverse biological activities.

This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific fields, offering potential for new therapeutic applications and insights into biological mechanisms.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-18-6-7-20-19(13-18)16(14-26-20)8-11-23-21(28)15-4-2-5-17(12-15)27-22-24-9-3-10-25-22/h2-7,9-10,12-14,26H,8,11H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

DVCXFMHFACZPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

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